Arachidin-3

cannabinoid receptor CB2 binding stilbenoid pharmacology

Arachidin-3 (trans-arachidin-3, tA3) is an isoprenylated stilbenoid produced in peanut (Arachis hypogaea) hairy root cultures as a stress-induced phytoalexin. It is a structural analog of trans-resveratrol (tRes) bearing a prenyl group at the 4-position, which confers distinct pharmacological properties including cannabinoid receptor affinity, slowed glucuronidation, and antiviral activity.

Molecular Formula C19H20O3
Molecular Weight 296.4 g/mol
Cat. No. B1251685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidin-3
Synonymsarachidin-3
Molecular FormulaC19H20O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC(C)C=CC1=C(C=C(C=C1O)C=CC2=CC=C(C=C2)O)O
InChIInChI=1S/C19H20O3/c1-13(2)3-10-17-18(21)11-15(12-19(17)22)5-4-14-6-8-16(20)9-7-14/h3-13,20-22H,1-2H3/b5-4+,10-3+
InChIKeyXTDKVQYWANHUFS-RUQOPNIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arachidin-3 for Biomedical Procurement: A Prenylated Stilbenoid with Verifiable Differentiation


Arachidin-3 (trans-arachidin-3, tA3) is an isoprenylated stilbenoid produced in peanut (Arachis hypogaea) hairy root cultures as a stress-induced phytoalexin [1]. It is a structural analog of trans-resveratrol (tRes) bearing a prenyl group at the 4-position, which confers distinct pharmacological properties including cannabinoid receptor affinity, slowed glucuronidation, and antiviral activity [2]. Its quantifiable differentiation from non-prenylated analogs and the closely related arachidin-1 makes it a strategic choice for research programs targeting cannabinoid biology, metabolic stability, or antiviral applications.

Why Resveratrol or Arachidin-1 Cannot Simply Replace Arachidin-3 in Research and Development


Although arachidin-3 belongs to the stilbenoid family alongside resveratrol and arachidin-1, the prenyl group fundamentally alters its metabolic fate and receptor pharmacology. Unlike resveratrol, arachidin-3 exhibits affinity for cannabinoid CB2 receptors and shows markedly slower glucuronidation by UDP-glucuronosyltransferases (UGTs) [1]. Relative to its closest prenylated analog arachidin-1, arachidin-3 demonstrates differentiated CB1 antagonist kinetics, a distinct UGT isoform profile, and a significantly higher bioproduction yield [2][3]. These differences mean that substituting one stilbenoid for another will produce non-overlapping biological outcomes and confound experimental reproducibility.

Arachidin-3 Procurement Evidence: Quantified Differentiation Against Resveratrol, Piceatannol, and Arachidin-1


5.8-Fold Higher Cannabinoid CB2 Receptor Affinity Compared to Resveratrol

Arachidin-3 binds to human cannabinoid CB2 receptors with a Ki of 11.3 ± 0.6 µM, representing a 5.8-fold higher affinity than trans-resveratrol (Ki = 65.5 ± 12.4 µM) and a 10-fold higher affinity than trans-piceatannol (Ki = 114 ± 7.8 µM) [1]. By contrast, arachidin-1 shows comparable CB2 affinity (Ki = 12.6 ± 1.7 µM) [1]. Unlike resveratrol and piceatannol which do not bind appreciably to CB2Rs, arachidin-3 further acts as a competitive CB1 receptor antagonist, whereas arachidin-1 exhibits mixed competitive/non-competitive antagonism [1].

cannabinoid receptor CB2 binding stilbenoid pharmacology

7.7-Fold Lower UGT1A1 Affinity Predicts Slowed First-Pass Metabolism Relative to Resveratrol

Recombinant UGT1A1 glucuronidates trans-resveratrol 4'-O-glucuronide with a Km of 25.3 ± 4.8 µM, whereas trans-arachidin-3 4'-O-glucuronide formation exhibits a Km of 196 ± 24 µM, a 7.7-fold reduction in enzyme affinity [1]. Furthermore, arachidin-3 yields only a single glucuronide product (4'-O-Gluc) while resveratrol and piceatannol produce multiple conjugates, simplifying its metabolic profile [1]. The rank order of Km values (tRes < tPice < tA3) indicates progressively decreased affinity, with the prenyl group in tA3 blocking formation of the major resveratrol 3-O-glucuronide metabolite [1].

metabolic stability glucuronidation UGT kinetics bioavailability

2.6-Fold Higher Bioproduction Yield Compared to Arachidin-1 Enables Cost-Effective Procurement

Under optimized co-treatment with 100 µM methyl jasmonate and 9 g/L methyl-β-cyclodextrin, peanut hairy root cultures produced arachidin-3 at an average yield of 148 mg/L, compared to 56 mg/L for arachidin-1 and 30 mg/L for resveratrol [1]. This represents a 2.6-fold higher yield for arachidin-3 over arachidin-1 and a 4.9-fold advantage over resveratrol [1]. The higher titer reduces the number of culture batches required to achieve a given research quantity, directly lowering cost-per-milligram and improving supply chain reliability.

bioproduction yield hairy root culture procurement scalability purification

Significant Antiviral Activity Against Human Rotavirus Not Reported for Non-Prenylated Stilbenoids

Arachidin-3 treatment of rotavirus-infected HT29.f8 human intestinal cells significantly reduced production of infectious viral particles as measured by plaque-forming unit (PFU) assays [1]. Both natural and synthetic arachidin-3 demonstrated equivalent antiviral activity, confirming that the prenylated stilbene scaffold—not a minor impurity—is responsible for efficacy [1]. Transmission electron microscopy revealed that arachidin-3 treatment altered nucleus-to-cytoplasm ratios and modified apoptosis/autophagy pathway gene expression in infected cells [1]. A U.S. patent (US20160346226A1) specifically claims arachidin-3 for rotavirus therapeutic applications, underscoring the translational value of this compound [2].

antiviral rotavirus prenylated stilbenoid viral replication inhibition

In Vivo Cardioprotective Efficacy Comparable to Resveratrol with Enhanced Safety Profile

In a propylthiouracil-induced hypothyroid cardiac dysfunction rat model, arachidin-3 (1.5 mg/kg/day, 6 weeks) improved left ventricular fractional shortening by 21.8% in females and 12.2% in males relative to diseased controls [1]. Resveratrol at the same dose improved LV fractional shortening by 25.4% in females but only 9% in males [1]. Both arachidin-3 and arachidin-rich extracts were confirmed non-toxic based on organ morphometrics, hematological parameters, and plasma lipid profiles [1]. Transcriptomic analyses identified distinct gene expression signatures for arachidin-3 including enrichment in cytochrome P450-mediated drug and xenobiotic metabolism pathways not observed with resveratrol [1].

cardioprotection hypothyroidism cardiac function left ventricular fractional shortening

Arachidin-3 Application Scenarios: Where Quantitative Differentiation Drives Experimental Value


Cannabinoid Receptor Pharmacology: CB2-Positive Allosteric Modulation and CB1 Antagonism Studies

With a CB2 Ki of 11.3 µM—5.8-fold higher affinity than resveratrol—arachidin-3 is the only commercially accessible stilbenoid for studying CB2-mediated signaling in inflammation, neuroprotection, or metabolic disorders [1]. Its competitive CB1 antagonist profile further enables investigations into endocannabinoid system modulation without the confound of mixed antagonism seen with arachidin-1 [1].

Metabolic Stability and Bioavailability Improvement Research Programs

The 7.7-fold higher UGT1A1 Km (196 µM) versus resveratrol (25.3 µM) directly addresses the rapid first-pass metabolism that has stalled resveratrol's clinical development [1]. Arachidin-3 should be prioritized in pharmacokinetic studies where reduced glucuronidation clearance is hypothesized to improve oral bioavailability and tissue exposure [1].

Antiviral Drug Discovery: Rotavirus Replication Inhibition

Arachidin-3 is the only stilbenoid with demonstrated anti-rotavirus activity, significantly reducing infectious viral particle production in HT29.f8 human intestinal cells [2]. This activity is supported by patent claims (US20160346226A1) specifically covering arachidin-3 for rotavirus therapeutic use, making it a chemically defined starting point for antiviral lead optimization where resveratrol or piceatannol would be inactive [3].

Cardiovascular Research Requiring In Vivo Metabolic Durability

In a validated hypothyroid cardiac dysfunction rat model, arachidin-3 delivered cardioprotective improvements comparable to resveratrol (21.8% vs. 25.4% LV fractional shortening improvement in females) while engaging distinct cytochrome P450-mediated transcriptional pathways [4]. For in vivo studies where resveratrol's rapid clearance limits sustained target engagement, arachidin-3 offers a more pharmacokinetically durable tool compound [4][1].

Quote Request

Request a Quote for Arachidin-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.